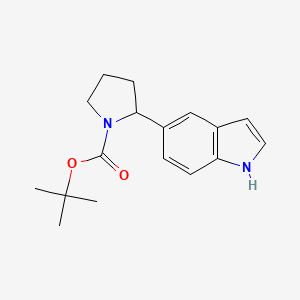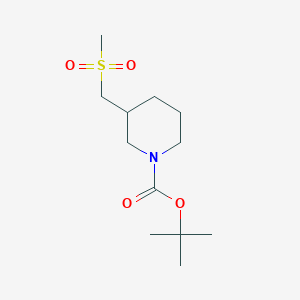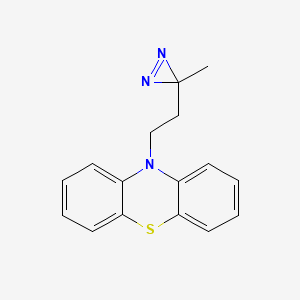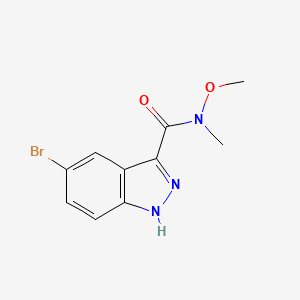
tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a tert-butyl esterification reaction. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carbamoylation: The carbamoyl group can be introduced using reagents like isocyanates or carbamoyl chlorides under appropriate conditions.
Chloropropyl Substitution: The chloropropyl group can be introduced through nucleophilic substitution reactions using reagents like 3-chloropropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester and carbamoyl groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as azides, nitriles, or thiols.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Reduction: The major product is the corresponding amine.
科学研究应用
tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing azetidine rings.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and resins.
Biological Studies: The compound can be used in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
作用机制
The mechanism of action of tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloropropyl group can serve as a reactive site for covalent binding to target proteins, while the azetidine ring can provide structural rigidity and specificity.
相似化合物的比较
Similar Compounds
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate: This compound has a similar azetidine core but with a different substituent at the 3-position.
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: This compound features a dimethylamino and fluoromethyl group instead of the carbamoyl and chloropropyl groups.
tert-Butyl (3-hydroxypropyl)carbamate: This compound has a hydroxypropyl group instead of the chloropropyl group.
Uniqueness
tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is unique due to the presence of both the carbamoyl and chloropropyl groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups with the azetidine ring makes it a versatile intermediate for the synthesis of various bioactive compounds and materials.
属性
CAS 编号 |
1384165-01-8 |
|---|---|
分子式 |
C12H21ClN2O3 |
分子量 |
276.76 g/mol |
IUPAC 名称 |
tert-butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-11(2,3)18-10(17)15-7-12(8-15,9(14)16)5-4-6-13/h4-8H2,1-3H3,(H2,14,16) |
InChI 键 |
WREVJUIXIXFQGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCCCl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)


![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)








